ウメクリジニウム臭化物

概要

説明

ウメクリジニウム臭化物は、主に慢性閉塞性肺疾患(COPD)の維持療法に使用される長時間作用性ムスカリン拮抗薬です。 インクルース・エリプタという商品名で販売されており、ビランテロールやフルチカゾン・フロン酸などの他の薬物と組み合わせて使用することもできます 。 この化合物は、気道平滑筋のムスカリン受容体へのアセチルコリンの結合を阻害することで作用し、気管支拡張と気流の改善をもたらします .

2. 製法

ウメクリジニウム臭化物の合成には、いくつかの重要なステップが含まれます。

エチル1-(2-クロロエチル)ピペリジン-4-カルボン酸エステルの形成: これは、エチルイソニペコチン酸と1-ブロモ-2-クロロエタンを有機塩基の存在下で反応させることで達成されます.

エチル1-アザビシクロ[2.2.2]オクタン-4-カルボン酸エステルの形成: この中間体は、前の生成物をリチウムジイソプロピルアミドと反応させることで形成されます.

1-アザビシクロ[2.2.2]オクタン-4-イル(ジフェニル)メタノールの形成: このステップでは、中間体をフェニルリチウムと反応させます.

ウメクリジニウム臭化物の形成: 最終生成物は、1-アザビシクロ[2.2.2]オクタン-4-イル(ジフェニル)メタノールを(2-ブロモエトキシ)メチルベンゼンと適切な溶媒中で反応させることで得られます.

工業生産では、コストと安定性の観点から、リチウム試薬の代わりにグリニャール試薬が使用されることがよくあります .

3. 化学反応解析

ウメクリジニウム臭化物は、いくつかの種類の化学反応を起こします。

置換反応: この化合物は、特に臭化物イオンを含む求核置換反応を起こす可能性があります。

酸化と還元: 治療用途では酸化や還元を受けることは一般的ではありませんが、この化合物の構造は、特定の条件下で酸化還元反応を起こす可能性があります。

加水分解: 中間体にあるエステル基は、酸性または塩基性条件下で加水分解される可能性があります。

これらの反応で使用される一般的な試薬には、リチウムジイソプロピルアミド、フェニルリチウム、グリニャール試薬などがあります 。形成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。

科学的研究の応用

ウメクリジニウム臭化物は、特に慢性閉塞性肺疾患(COPD)の研究と治療において、医学研究で広く使用されています。 これは、COPD患者の肺機能を改善し、症状を軽減するための長時間作用性ムスカリン拮抗薬の有効性を評価するために使用されます 。 さらに、より効果的な治療法を開発するために、他の気管支拡張薬や抗炎症薬と組み合わせて研究されています .

化学では、この化合物の合成と反応は、より効率的な工業生産方法を開発するために研究されています 。 その薬物動態と薬力学も、ヒトにおける吸収、分布、代謝、排泄を理解するために研究の対象となっています .

作用機序

ウメクリジニウム臭化物は、気管支平滑筋における、特にM3サブタイプのムスカリン受容体へのアセチルコリンの結合を競合的に阻害することで、長時間作用性ムスカリン拮抗薬として作用します 。 この阻害は、気管支収縮を防ぎ、慢性閉塞性肺疾患の患者における気管支拡張と気流の改善をもたらします 。 この化合物の効果は長時間持続するため、1日1回の投与に適しています .

6. 類似の化合物との比較

ウメクリジニウム臭化物は、チオトロピウム臭化物、グリコピロニウム臭化物、アクリジニウム臭化物などの他の長時間作用性ムスカリン拮抗薬と比較されます 。 これらの化合物はすべて同様の治療目的を果たしますが、ウメクリジニウム臭化物は、ビランテロールとフルチカゾン・フロン酸を組み合わせることで独特であり、COPD患者のためのトリプルセラピーを提供します 。 この組み合わせは、単剤療法と比較して、肺機能を改善し、症状を軽減する上で優れた有効性を示しています .

類似の化合物

- チオトロピウム臭化物

- グリコピロニウム臭化物

- アクリジニウム臭化物

ウメクリジニウム臭化物の独自の製剤と併用療法により、慢性閉塞性肺疾患の管理において貴重な選択肢となっています。

準備方法

The synthesis of umeclidinium bromide involves several key steps:

Formation of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate: This is achieved by reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base.

Formation of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate: This intermediate is formed by reacting the previous product with lithium diisopropylamide.

Formation of 1-azabicyclo[2.2.2]oct-4-yl (diphenyl)methanol: This step involves the reaction of the intermediate with phenyl lithium.

Formation of Umeclidinium Bromide: The final product is obtained by reacting 1-azabicyclo[2.2.2]oct-4-yl (diphenyl)methanol with (2-bromoethoxy)methyl benzene in a suitable solvent.

Industrial production methods often utilize Grignard reagents instead of lithium reagents due to cost and stability considerations .

化学反応の分析

Umeclidinium bromide undergoes several types of chemical reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly involving the bromide ion.

Oxidation and Reduction: While not commonly subjected to oxidation or reduction in its therapeutic use, the compound’s structure allows for potential redox reactions under specific conditions.

Hydrolysis: The ester groups in the intermediates can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include lithium diisopropylamide, phenyl lithium, and Grignard reagents . The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Umeclidinium bromide is compared with other long-acting muscarinic antagonists such as tiotropium bromide, glycopyrronium bromide, and aclidinium bromide . While all these compounds serve similar therapeutic purposes, umeclidinium bromide is unique in its combination with vilanterol and fluticasone furoate, providing a triple-therapy option for COPD patients . This combination has shown superior efficacy in improving lung function and reducing symptoms compared to monotherapies .

Similar Compounds

- Tiotropium bromide

- Glycopyrronium bromide

- Aclidinium bromide

Umeclidinium bromide’s unique formulation and combination therapies make it a valuable option in the management of chronic obstructive pulmonary disease.

特性

IUPAC Name |

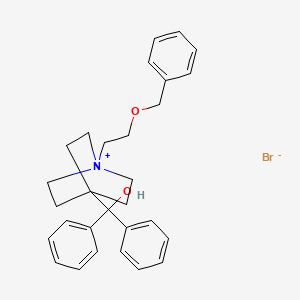

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJHHXHHNGORMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235966 | |

| Record name | Umeclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869113-09-7 | |

| Record name | Umeclidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869113-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umeclidinium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869113097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umeclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UMECLIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AN603V4JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Umeclidinium bromide exert its bronchodilatory effect?

A1: Umeclidinium bromide acts as a long-acting muscarinic antagonist (LAMA). It competitively inhibits the binding of acetylcholine to muscarinic receptors on airway smooth muscle cells, preventing bronchoconstriction. []

Q2: What are the downstream effects of Umeclidinium bromide binding to muscarinic receptors?

A2: By blocking acetylcholine binding, Umeclidinium bromide inhibits the activation of the M3 muscarinic receptor subtype, a key player in airway smooth muscle contraction. This inhibition leads to relaxation of the airway smooth muscle and bronchodilation, improving airflow. [, , ]

Q3: What is the molecular formula and weight of Umeclidinium bromide?

A3: The molecular formula of Umeclidinium bromide is C23H33BrN2O4. It has a molecular weight of 481.4 g/mol. [, ]

Q4: How stable is Umeclidinium bromide in dry powder inhaler formulations?

A4: Umeclidinium bromide exhibits good stability in dry powder inhaler formulations. [, , ] The Ellipta™ dry powder inhaler, specifically designed for delivering Umeclidinium bromide and Vilanterol, ensures consistent drug delivery and stability. []

Q5: What strategies are employed to enhance the stability and bioavailability of Umeclidinium bromide in formulations?

A5: Umeclidinium bromide is formulated as a dry powder for inhalation to optimize its delivery directly to the lungs, improving its bioavailability and local efficacy. [, , ] The specific formulation and particle size distribution within the Ellipta™ inhaler are designed to ensure efficient drug deposition in the lungs. [, ]

Q6: What is the duration of action of Umeclidinium bromide?

A6: Umeclidinium bromide is a long-acting bronchodilator, providing bronchodilation for at least 24 hours after a single dose. This allows for once-daily administration, potentially improving patient adherence compared to shorter-acting medications. [, , , ]

Q7: How is Umeclidinium bromide absorbed and metabolized in the body?

A7: Following inhalation, Umeclidinium bromide demonstrates rapid systemic absorption, reaching peak plasma concentrations (Tmax) within 5 minutes. [] It undergoes rapid elimination with a median terminal elimination half-life (tlast) of 4-5 hours. [] While the specific metabolic pathways haven't been fully elucidated in the provided papers, it's generally understood that LAMAs like Umeclidinium bromide are primarily excreted unchanged in the urine. []

Q8: What clinical trials have been conducted to evaluate the efficacy of Umeclidinium bromide in COPD patients?

A8: Several large, randomized controlled trials have investigated the efficacy of Umeclidinium bromide in patients with COPD, including the UPLIFT, ECLIPSE, and TORCH studies. [, , ] These trials demonstrated significant improvements in lung function, symptoms (such as breathlessness), and health-related quality of life in patients receiving Umeclidinium bromide compared to placebo. [, , , ]

Q9: How does the efficacy of Umeclidinium bromide compare to other long-acting bronchodilators?

A9: Clinical trials have shown that Umeclidinium bromide provides comparable or superior improvements in lung function (measured by FEV1) compared to other long-acting bronchodilators, including tiotropium bromide. [, , ] Importantly, Umeclidinium bromide demonstrated a greater improvement in trough FEV1 compared to placebo in clinical trials. []

Q10: What is the role of Umeclidinium bromide in triple therapy for COPD?

A10: Umeclidinium bromide is often combined with an inhaled corticosteroid (ICS) and a long-acting β2-agonist (LABA) in a single inhaler for triple therapy in COPD patients. Clinical trials, such as the IMPACT study, have demonstrated that this triple therapy approach leads to greater reductions in moderate-to-severe exacerbations, improved lung function, and enhanced quality of life compared to dual bronchodilator therapy or ICS/LABA combinations. [, , ]

Q11: What is the safety profile of Umeclidinium bromide?

A11: Clinical trials have shown that Umeclidinium bromide is generally well-tolerated in patients with COPD. [, , ] A 52-week study in Japanese patients further confirmed its long-term safety and tolerability. []

Q12: What type of inhaler device is used to administer Umeclidinium bromide?

A12: Umeclidinium bromide is primarily delivered via the Ellipta™ dry powder inhaler. This device is specifically designed to deliver a consistent dose of the medication deep into the lungs, optimizing its efficacy. [, , ] Studies have indicated that patients find the Ellipta™ inhaler easy to use and prefer it over other devices like the HandiHaler®. []

Q13: What analytical methods are used to characterize and quantify Umeclidinium bromide?

A13: Several analytical techniques, including high-performance liquid chromatography (HPLC) coupled with various detection methods, are employed for the characterization and quantification of Umeclidinium bromide in pharmaceutical formulations and biological samples. [, , , ] These methods are rigorously validated to ensure accuracy, precision, and specificity. []

Q14: What are the potential alternatives to Umeclidinium bromide in COPD treatment?

A14: Other long-acting muscarinic antagonists (LAMAs), such as tiotropium bromide, glycopyrronium bromide, and aclidinium bromide, are available as alternatives to Umeclidinium bromide for COPD treatment. [, , ] Additionally, dual bronchodilator therapy with a LAMA and a long-acting β2-agonist (LABA) is an alternative approach for managing COPD. [, , ]

Q15: What are the future research directions for Umeclidinium bromide and other LAMAs in COPD?

A15: Future research in this area focuses on developing new LAMA molecules with even longer durations of action, exploring novel drug delivery systems, and investigating synergistic combinations with other therapies to further improve COPD management and address unmet medical needs. [, ] Ongoing research also aims to better understand the long-term effects of Umeclidinium bromide on disease progression and identify optimal patient populations who would benefit most from this treatment. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。